molecular formula C11H8N4S B15345167 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15345167
M. Wt: 228.28 g/mol
InChI Key: ZOAKIZOLAZXDJC-UHFFFAOYSA-N
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Description

3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a promising heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a 1,2,4-thiadiazole core annulated with an isoquinoline ring, a structure known to be associated with a wide spectrum of pharmacological activities. The 1,2,4-thiadiazole ring is a recognized bioisostere for pyrimidine, which can enhance lipophilicity and improve cell permeability in lead compounds . Researchers value this hybrid scaffold for developing new therapeutic agents. Compounds incorporating the 1,2,4-thiadiazole moiety have demonstrated potential in oncology research, with mechanisms that can include the inhibition of key enzymes like carbonic anhydrase . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold, a closely related structure, is widely investigated for its potent antimicrobial properties, serving as a base for agents targeting resistant bacterial and fungal strains . The presence of the isoquinoline group further expands the potential research applications, as this privileged structure is found in molecules with diverse biological activities. As a versatile building block, this compound provides researchers with a key intermediate for the synthesis and exploration of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H2,12,14,15)

InChI Key

ZOAKIZOLAZXDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline-3-carboxylic acid hydrazide with thiocarbonyldiimidazole, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Purity/Yield
N,3-Diphenyl-1,2,4-thiadiazol-5-amine 173–175 DMSO, Chloroform 80% yield
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Not reported Soluble in THF 36% yield, 99.3% purity
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine Not reported Insoluble in water 100% purity
This compound Not reported Likely DMSO-soluble Not reported

Notes:

  • For instance, phenyl-substituted derivatives exhibit moderate solubility in polar aprotic solvents .
  • Yields for substituted pyridinyl derivatives (e.g., 36% for macrofilaricidal compounds) suggest synthetic challenges in introducing bulky substituents .

Key Findings :

  • Antifilarial Activity : Pyridinyl-substituted thiadiazoles demonstrate high potency against parasitic nematodes, attributed to interactions with parasite-specific enzymes .
  • Anticancer Potential: Thiadiazoles with fluorophenyl-thiophene motifs show selectivity for breast cancer cells, likely due to kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with cyclocondensation of isoquinolin-3-yl precursors with thiosemicarbazide derivatives under acidic or basic catalysis. Screen solvents (e.g., 1,4-dioxane, toluene) and bases (e.g., sodium acetate, pyridine) to optimize yield . Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent polarity effects. Monitor reaction progress via TLC and confirm purity with HPLC (>95%). Computational pre-screening (e.g., DFT calculations) can predict favorable reaction pathways, as demonstrated in ICReDD’s quantum chemical approaches .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the thiadiazole ring’s NH2_2 group (δ ~5.5 ppm) and isoquinoline aromatic protons (δ 7.5–9.0 ppm) .
  • IR Spectroscopy : Identify N-H stretching (3300–3500 cm1^{-1}) and C=N/C-S vibrations (1600–1650 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in analogous triazole-amine structures .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 245).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation strategies are recommended?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs, leveraging the thiadiazole’s electron-deficient core for π-π stacking. Validate predictions with:

  • Radioligand Binding Assays : Measure displacement of known ligands (e.g., 3H^3H-labeled inhibitors) .
  • Functional Assays : Assess cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability (e.g., RMSD < 2 Å) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate antimicrobial activity via broth microdilution (CLSI guidelines) and time-kill kinetics .
  • Metabolomic Profiling : Use LC-MS to identify off-target effects (e.g., mitochondrial toxicity) in primary cell lines.
  • Structural-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at C5) to isolate key pharmacophores, as shown in thiadiazole derivatives .

Q. How can reaction mechanisms for thiadiazole formation be elucidated under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation (e.g., thiosemicarbazones) via in situ FTIR.
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace cyclization steps via 15N^{15}N-NMR .
  • Computational Pathway Analysis : Compare activation energies for base-catalyzed vs. acid-catalyzed pathways using Gaussian09 .

Q. What methods enable the design of derivatives with enhanced solubility or metabolic stability?

  • Methodological Answer :

  • Prodrug Synthesis : Introduce phosphate or PEG groups at the NH2_2 position.
  • LogP Optimization : Replace hydrophobic isoquinoline substituents with polar groups (e.g., -OH, -COOCH3_3 ) and assess via shake-flask experiments .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., thiadiazole ring oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for kinase inhibition?

  • Methodological Answer :

  • Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 1 mM) and control for enzyme lot variability.
  • Counter-Screen Against Related Kinases : Rule out pan-assay interference (e.g., PAINS filters).
  • Crystallographic Validation : Resolve co-crystal structures to confirm binding poses (e.g., PDB deposition) .

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